molecular formula C7H8F2N2O2 B8098703 [6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol

[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol

Cat. No.: B8098703
M. Wt: 190.15 g/mol
InChI Key: PQDXOAZRPPEWEA-UHFFFAOYSA-N
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Description

[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol is a useful research compound. Its molecular formula is C7H8F2N2O2 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
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Biological Activity

[6-(Difluoromethyl)-3-methoxypyridazin-4-yl]methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C7H8F2N2O2
  • Molecular Weight : 194.15 g/mol
  • Structure : The compound features a pyridazine ring substituted with a difluoromethyl group and a methanol moiety, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The difluoromethyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL, suggesting moderate potency against these pathogens .

Antioxidant Activity

Antioxidant assays have shown that pyridazine derivatives can scavenge free radicals effectively. For instance, the DPPH assay indicated that certain methoxypyridazine compounds possess IC50 values comparable to established antioxidants like quercetin. This suggests potential utility in formulations aimed at reducing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have reported that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings were supported by assays measuring cytokine levels in cell cultures treated with the compound .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study evaluated the antibacterial effects of this compound against MRSA strains. The compound showed promising results with an MIC of 75 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
  • Case Study on Antioxidant Properties :
    In another investigation, the antioxidant capacity of the compound was assessed using the DPPH method. Results indicated an IC50 value of approximately 30 µg/mL, demonstrating its effectiveness in neutralizing free radicals compared to standard antioxidants like ascorbic acid .

Data Summary

Biological ActivityMethodologyResult
AntimicrobialMIC AssayMIC = 75 µg/mL against MRSA
AntioxidantDPPH Scavenging AssayIC50 = 30 µg/mL
Anti-inflammatoryCytokine MeasurementDownregulation of TNF-alpha

Properties

IUPAC Name

[6-(difluoromethyl)-3-methoxypyridazin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-13-7-4(3-12)2-5(6(8)9)10-11-7/h2,6,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDXOAZRPPEWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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